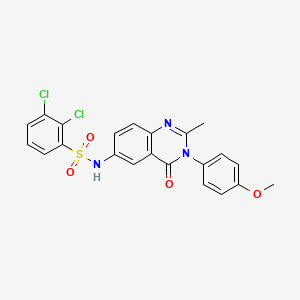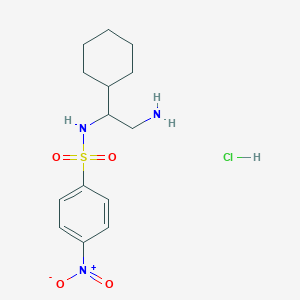
3-(1-(3-(2-Fluorphenyl)propanoyl)pyrrolidin-3-yl)thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a synthetic compound. It belongs to the class of selective dopamine reuptake inhibitors. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular formula of the compound is C16H17FN2O3S. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wirkmechanismus
Target of Action
The compound “3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex molecule that likely interacts with multiple targetsBased on its structural components, it can be inferred that it may interact with proteins or receptors that have affinity for pyrrolidine and thiazolidine derivatives .
Mode of Action
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This suggests that the compound could interact with its targets in a stereo-selective manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds containing pyrrolidine and thiazolidine motifs have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Heterocyclic compounds like this one are often used in drug development due to their potential to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
Given the broad biological activities associated with pyrrolidine and thiazolidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in lab experiments include its potency, selectivity, and low toxicity. The compound has been found to be effective at low concentrations, and it exhibits high selectivity for PPARγ. However, one of the limitations of using this compound is its instability in aqueous solutions, which can make it difficult to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione. One area of research is the development of more stable analogs of the compound that can be used in aqueous solutions. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of the compound on human health and to develop safe and effective therapeutic interventions based on this compound.
Conclusion:
In conclusion, 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione-based compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been achieved using various methods. One of the most common methods involves the reaction of 2,4-thiazolidinedione with 3-(2-fluorophenyl)propanoic acid in the presence of pyrrolidine. The reaction is carried out in a solvent such as methanol or ethanol, and the product is obtained through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
- Die Kombination des Pyrrolidinrings mit TZD kann diese Wirkungen verstärken und möglicherweise zu neuen Antidiabetika führen .
- Jüngste Studien haben Pyrrolidinderivate als Kinase-Inhibitoren identifiziert. So zeigen beispielsweise (3S,4S)-3-Methyl-3-(4-Fluorphenyl)-4-(4-(1,1,1,3,3,3-Hexafluor-2-hydroxyprop-2-yl)phenyl)pyrrolidine eine nanomolare Aktivität gegen CK1γ und CK1ε .
Antidiabetika
Kinase-Inhibitoren
Zusammenfassend lässt sich sagen, dass das Pyrrolidin-Thiazolidin-Gerüst spannende Möglichkeiten in verschiedenen therapeutischen Bereichen bietet. Forscher sollten seine pharmakologischen Eigenschaften untersuchen, Syntheserouten optimieren und biologische Aktivitäten evaluieren . Wenn Sie mehr Details zu einer bestimmten Anwendung wünschen, können Sie gerne nachfragen! 😊
Eigenschaften
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-4-2-1-3-11(13)5-6-14(20)18-8-7-12(9-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXIJPNDPMXLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)



![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)

![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)
![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)
![7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B2459354.png)
![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)
